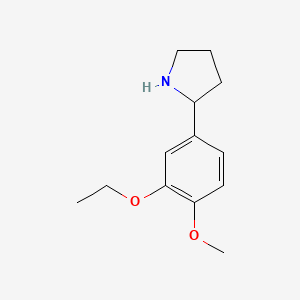
4-(aminomethyl)-N-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-hydroxybenzamide is an organic compound characterized by the presence of an aminomethyl group attached to the benzene ring and a hydroxyl group bonded to the amide nitrogen
准备方法
合成路线和反应条件
-
苯甲酰胺的氨基甲基化
起始原料: 苯甲酰胺、甲醛和氨。
反应条件: 反应通常在水性介质中于高温(约60-80°C)下进行,并使用盐酸等催化剂。
步骤: 苯甲酰胺在盐酸存在下与甲醛和氨反应生成4-(氨基甲基)苯甲酰胺。然后在碱性条件下使用羟胺对产物进行羟基化,得到4-(氨基甲基)-N-羟基苯甲酰胺。
-
4-(氨基甲基)苯甲酰胺的羟基化
起始原料: 4-(氨基甲基)苯甲酰胺和羟胺。
反应条件: 反应在碱性介质中进行,通常使用氢氧化钠,在室温下进行。
步骤: 4-(氨基甲基)苯甲酰胺在氢氧化钠存在下用羟胺处理,引入羟基,生成4-(氨基甲基)-N-羟基苯甲酰胺。
工业生产方法
4-(氨基甲基)-N-羟基苯甲酰胺的工业生产遵循类似的合成路线,但规模更大。该工艺包括:
间歇式或连续流反应器: 以确保一致的质量和产量。
纯化步骤: 包括结晶和重结晶,以达到高纯度。
质量控制: 严格的测试以确保化合物符合行业标准。
化学反应分析
反应类型
-
氧化
试剂: 常见的氧化剂,如过氧化氢或高锰酸钾。
条件: 温和至中等温度(25-50°C)。
产物: 氨基甲基的氧化可导致形成相应的亚硝基或硝基衍生物。
-
还原
试剂: 还原剂,如硼氢化钠或氢化铝锂。
条件: 通常在室温下进行。
产物: 酰胺基团的还原可生成伯胺。
-
取代
试剂: 卤化剂,如亚硫酰氯或三溴化磷。
条件: 反应通常在无水条件下进行。
产物: 取代反应可以在苯环上引入各种官能团。
常见试剂和条件
羟胺: 用于羟基化反应。
甲醛和氨: 用于氨基甲基化。
氢氧化钠: 作为各种反应中的碱。
科学研究应用
化学
催化: 4-(氨基甲基)-N-羟基苯甲酰胺可以作为配体在配位化学中起作用,与过渡金属形成络合物,用作有机反应中的催化剂。
生物学
酶抑制: 这种化合物因其潜在的抑制某些酶的能力而受到研究,使其成为药物开发的候选者。
医学
抗癌研究: 初步研究表明,4-(氨基甲基)-N-羟基苯甲酰胺可能通过干扰肿瘤生长相关的细胞通路而表现出抗癌活性。
工业
聚合物合成: 它可用作合成具有独特性能的特种聚合物的单体。
作用机制
4-(氨基甲基)-N-羟基苯甲酰胺发挥作用的机制涉及:
分子靶点: 与特定的酶或受体结合。
通路: 调节生物化学通路,如信号转导或基因表达。
相似化合物的比较
类似化合物
-
4-(氨基甲基)苯甲酸
差异: 酰胺氮上缺少羟基。
应用: 用作药物合成的中间体。
-
4-(氨基甲基)苯胺
差异: 含有氨基而不是酰胺。
应用: 用于染料和颜料的生产。
独特性
4-(氨基甲基)-N-羟基苯甲酰胺由于酰胺氮上同时存在氨基甲基和羟基,使其具有独特的化学和生物学特性。
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5,9H2,(H,10,11) |
InChI 键 |
BEFFEYYOJBJYKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


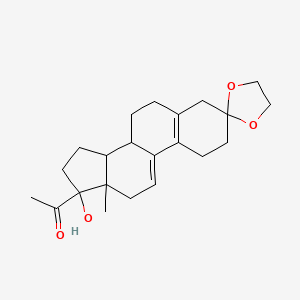
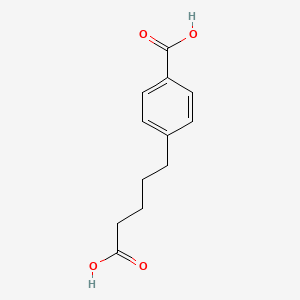
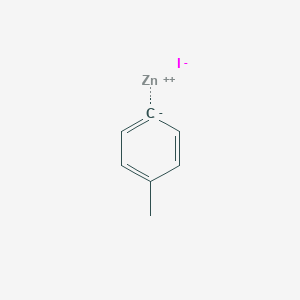

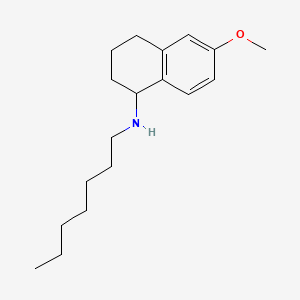





![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
